molecular formula C15H19N3O5S B6972885 3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid

3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid

Cat. No.: B6972885
M. Wt: 353.4 g/mol
InChI Key: YKTASTZYOZGOJQ-UHFFFAOYSA-N
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Description

3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid is a complex organic compound featuring a pyrazole ring, a sulfonamide group, and a methoxyphenyl moiety

Properties

IUPAC Name

3-[3-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-10-14(9-16-18(10)2)24(21,22)17-12-8-11(5-7-15(19)20)4-6-13(12)23-3/h4,6,8-9,17H,5,7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTASTZYOZGOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2=C(C=CC(=C2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Methoxyphenyl Derivative: The sulfonylated pyrazole is coupled with a methoxyphenyl derivative through a nucleophilic substitution reaction.

    Propanoic Acid Addition: Finally, the propanoic acid moiety is introduced via esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Methoxyphenyl derivatives with aldehyde or carboxylic acid groups.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitro or halogenated methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It serves as a model compound for understanding the interactions between sulfonamides and biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibiotics or anti-inflammatory drugs.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its functional groups allow for diverse chemical reactions, making it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The methoxyphenyl moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid: Lacks the sulfonamide and methoxy groups, making it less versatile in biological applications.

    4-Methoxyphenylpropanoic acid: Lacks the pyrazole and sulfonamide groups, reducing its potential for enzyme inhibition.

    Sulfanilamide: Contains the sulfonamide group but lacks the pyrazole and methoxyphenyl moieties, limiting its structural diversity.

Uniqueness

The uniqueness of 3-[3-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-4-methoxyphenyl]propanoic acid lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

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